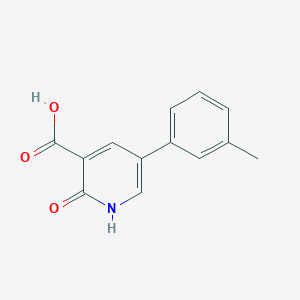

![molecular formula C8H12O3 B6327622 (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-69-5](/img/structure/B6327622.png)

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Overview

Description

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid, also known as (1R)-1-carboxy-6-oxaspiro[2.5]octane, is an organic compound that is commonly used in laboratory experiments. It is an important building block for organic synthesis, and is also used in pharmaceuticals and drug development. This compound has been studied extensively, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Agriculture: Enhancing Fruit Shelf Life

The compound has been studied for its role in prolonging the shelf life of fruits. For instance, RNA interference (RNAi) technology targeting 1-aminocyclopropane-1-carboxylic acid oxidase genes (related to ethylene production) in papaya has shown to extend the post-harvest shelf life . This application is crucial for reducing food waste and improving the economic value of agricultural produce.

Plant Biotechnology: Stress Resistance in Crops

In plant biotechnology, the compound is used to enhance the tolerance of crops to stress conditions like waterlogging. A study demonstrated that a fungal endophyte producing 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase could help wheat plants resist waterlogging stress by modulating gene expression and polyamine production . This application is significant for maintaining crop yields in adverse environmental conditions.

Biochemistry: Ethylene Biosynthesis

In biochemistry research, the compound is pivotal in studying ethylene biosynthesis, as it is a precursor in the ethylene production pathway. Understanding this pathway is essential for manipulating plant growth and ripening processes .

Genetic Engineering: Gene Expression Modulation

The compound is used in genetic engineering to modulate gene expression related to ethylene production. By altering the expression of ACC oxidase genes, scientists can control the ripening of fruits, which has vast implications for the food industry .

Environmental Science: Plant-Microbe Interactions

In environmental science, the compound’s role in plant-microbe interactions is explored to improve plant growth under stress conditions. The ACC deaminase-producing microbes can be utilized to develop biofertilizers that enhance plant growth and stress resistance .

Molecular Biology: Pathway Elucidation

Molecular biologists use the compound to elucidate pathways involved in plant stress responses. By studying the effects of ACC synthase genes, researchers can uncover the molecular mechanisms that plants use to cope with abiotic stress .

Food Science: Ripening Control

In food science, controlling the ripening process of fruits is a significant area of research. The compound is used to study and manipulate the ripening process, which can lead to better preservation techniques and extended shelf life of food products .

properties

IUPAC Name |

(2R)-6-oxaspiro[2.5]octane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFLMSPWCDFJRM-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC12C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

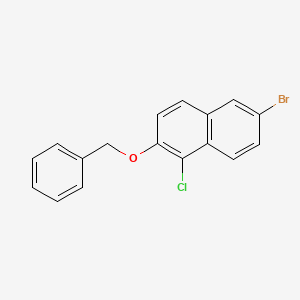

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)

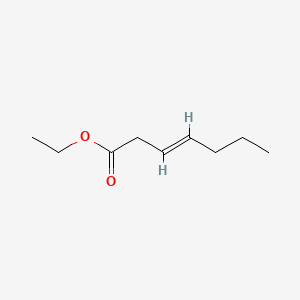

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)